3-{[(2-Methylpropyl)amino]methyl}phenol
Overview
Description
“3-{[(2-Methylpropyl)amino]methyl}phenol” is an organic compound . It contains a total of 45 bonds, including 22 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H17NO . The molecule contains a phenol group, which is an aromatic ring (benzene) bonded to a hydroxyl group (-OH). It also has a 2-methylpropyl group and an amino group attached to the benzene ring .
Chemical Reactions Analysis
Phenols, which are structurally similar to “this compound”, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield quinones .
Scientific Research Applications
Cross-Coupling Reactions
Cross-coupling of remote meta-C–H bonds directed by U-shaped templates has been a significant area of research. In a study by Wan et al. (2013), meta-C–H arylation and methylation of phenolic derivatives, similar in structure to 3-{[(2-Methylpropyl)amino]methyl}phenol, were developed using a removable nitrile template. This research highlights the utility of such phenolic derivatives in complex organic syntheses and modifications, particularly in the selective functionalization of aromatic compounds, which is crucial for the development of pharmaceuticals and advanced materials [Wan, L., Dastbaravardeh, N., Li, G., & Yu, J.-Q. (2013). Cross-Coupling of Remote meta-C–H Bonds Directed by a U-Shaped Template. Journal of the American Chemical Society, 135(46), 18056-18059. https://consensus.app/papers/crosscoupling-remote-metac–h-bonds-directed-ushaped-wan/31f574067ab355dba39b69d70640612d/?utm_source=chatgpt].
Coordination Chemistry and Metal Ion Sensing
The synthesis and coordination properties of novel ligands, including those structurally related to this compound, have been explored for their potential in forming stable metal complexes. Ambrosi et al. (2003) reported the synthesis of ligands with phenolic spacers and investigated their acid-base behavior and stability constants with Cu(II), Zn(II), and Cd(II) ions. Such studies contribute to our understanding of metal-ligand interactions, which are fundamental in catalysis, environmental chemistry, and the development of new materials [Ambrosi, G., Formica, M., Fusi, V., Giorgi, L., Guerri, A., Micheloni, M., Pontellini, R., & Rossi, P. (2003). Synthesis, acid–base and coordination properties towards Cu(II), Zn(II), and Cd(II) ions of two new polyamino-phenolic ligands. Polyhedron, 22(7), 1135-1146. https://consensus.app/papers/synthesis-acid–base-coordination-properties-towards-ambrosi/18bccbf6b44c5e87844294b0401dbaf9/?utm_source=chatgpt].
Fluorescent Chemosensors
The development of fluorescent chemosensors using phenolic derivatives has been a notable application in chemical sensing. Ambrosi et al. (2009) studied the UV-Vis and fluorescence optical properties of polyamino-phenolic ligands, similar to this compound, in different pH environments and in the presence of Zn(II) ions. These findings are crucial for designing efficient fluorescent chemosensors for ions like H+ and Zn(II), which have applications in environmental monitoring, medical diagnostics, and biochemical research [Ambrosi, G., Battelli, C., Formica, M., Fusi, V., Giorgi, L., Macedi, E., Micheloni, M., Pontellini, R., & Prodi, L. (2009). Two polyaminophenolic fluorescent chemosensors for H+ and Zn(II). New Journal of Chemistry, 33(1), 171-180. https://consensus.app/papers/fluorescent-chemosensors-znii-spectroscopic-behaviour-ambrosi/290184994d585c2bbc50fa413d11940d/?utm_source=chatgpt].
Properties
IUPAC Name |
3-[(2-methylpropylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-12-8-10-4-3-5-11(13)6-10/h3-6,9,12-13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVPWIITWGBWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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